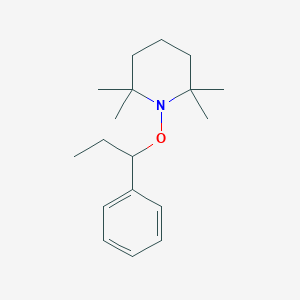
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound characterized by its unique structure, which includes a cycloheptatrienone ring substituted with methoxy and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one typically involves the use of cycloheptatrienone as a starting materialThe methoxy group is introduced via methylation reactions, often employing methyl iodide or dimethyl sulfate as methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation and methylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, using catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitution patterns.
Cycloheptatrienone derivatives: Compounds with similar cycloheptatrienone core structures.
Uniqueness
5-(2,4-Dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one is unique due to its specific combination of a cycloheptatrienone ring with methoxy and dimethoxyphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
| 134952-82-2 | |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
5-(2,4-dimethoxyphenyl)-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-7-13(16(10-12)20-3)11-4-8-14(17)15(19-2)9-5-11/h4-10H,1-3H3 |
InChI-Schlüssel |
HWDRQSMBYHFFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C(=O)C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
